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Compound of Interest

Compound Name: CP 524515

Cat. No.: B15578894 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
CP 524515 is a potent and selective inhibitor of the Cholesteryl Ester Transfer Protein (CETP),

a key player in reverse cholesterol transport. By inhibiting CETP, CP 524515 effectively raises

levels of high-density lipoprotein cholesterol (HDL-C), a desirable therapeutic outcome in the

management of dyslipidemia and the prevention of atherosclerosis. This technical guide

provides a comprehensive overview of the chemical properties, a detailed synthesis protocol,

and relevant experimental methodologies for CP 524515. The information presented herein is

intended to support further research and development efforts in the field of cardiovascular drug

discovery.

Chemical Properties
CP 524515 is a white to beige powder with a complex molecular structure.[1] Its key chemical

and physical properties are summarized in the table below.
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Property Value Reference

IUPAC Name

(2R,4S)-4-[--INVALID-LINK--

amino]-2-ethyl-3,4-dihydro-6-

(trifluoromethyl)-1(2H)-

quinolinecarboxylic acid

isopropyl ester

[1]

Molecular Formula C₂₇H₂₇F₉N₂O₄ [1]

Molecular Weight 614.50 g/mol [1]

Appearance White to beige powder [1]

Solubility
DMSO: ≥20 mg/mL (clear

solution)
[1]

Purity (by HPLC) ≥98% [1]

Storage Temperature 2-8°C [1]

SMILES String

O=C(OC(C)C)N1C2=CC=C(C(

F)(F)F)C=C2--INVALID-LINK--

C[C@H]1CC

[1]

InChI Key
HFFFFTQVPXWDLI-

KNQAVFIVSA-N
[1]

Synthesis
While a detailed, step-by-step synthesis protocol for CP 524515 is not readily available in the

public domain, the synthesis of analogous quinoline-based CETP inhibitors has been described

in the patent literature. The general synthetic strategy involves the construction of the

tetrahydroquinoline core followed by functionalization.

Disclaimer: The following is a generalized synthetic scheme based on available information for

structurally related compounds. This is not a validated protocol for the synthesis of CP 524515
and should be adapted and optimized by qualified chemists.

General Synthetic Scheme:
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The synthesis would likely proceed through the following key transformations:

Formation of the Tetrahydroquinoline Core: This is often achieved through a multi-step

sequence, potentially involving a Skraup-type reaction or a related cyclization strategy to

form the quinoline ring system, followed by reduction to the tetrahydroquinoline.

Introduction of the Amino Group: An amino group is introduced at the C4 position of the

tetrahydroquinoline ring. This may involve a nucleophilic substitution or a reductive amination

reaction.

N-Alkylation and Carbamoylation: The amino group is then N-alkylated with a 3,5-

bis(trifluoromethyl)benzyl halide, followed by carbamoylation to introduce the

methoxycarbonyl group.

Esterification: The final step involves the esterification of the quinoline nitrogen with isopropyl

chloroformate to yield CP 524515.

Due to the proprietary nature of pharmaceutical compound synthesis, specific reagents,

reaction conditions, and purification methods for CP 524515 have not been publicly disclosed.

Researchers attempting the synthesis should refer to patents covering quinoline-based CETP

inhibitors for more detailed procedural guidance.

Mechanism of Action and Signaling Pathway
CP 524515 exerts its therapeutic effect by inhibiting the Cholesteryl Ester Transfer Protein

(CETP). CETP is a plasma glycoprotein that facilitates the transfer of cholesteryl esters from

HDL to apolipoprotein B-containing lipoproteins (like LDL and VLDL) in exchange for

triglycerides. This action remodels HDL particles and can lead to lower HDL-C levels.

By inhibiting CETP, CP 524515 blocks this transfer, leading to an increase in the concentration

of HDL-C and a decrease in LDL-C. The following diagram illustrates the role of CETP in lipid

metabolism and the mechanism of its inhibition.
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Caption: Mechanism of CETP-mediated lipid transfer and its inhibition by CP 524515.

Experimental Protocols
In Vitro CETP Inhibition Assay (Fluorometric)
This protocol describes a common method to determine the in vitro potency of CP 524515 in

inhibiting CETP activity.

Principle: The assay utilizes a donor particle containing a self-quenched fluorescent neutral

lipid. In the presence of active CETP, this fluorescent lipid is transferred to an acceptor particle,

leading to an increase in fluorescence intensity. The inhibitory effect of CP 524515 is quantified

by measuring the reduction in the rate of fluorescence increase.

Materials:

CP 524515

CETP inhibitor screening kit (e.g., from Abcam or Cayman Chemical) containing:
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CETP Assay Buffer

Donor Molecule (self-quenched fluorescent lipid)

Acceptor Molecule

Source of active CETP (e.g., recombinant human CETP or human plasma)

DMSO (for dissolving CP 524515)

96-well black, clear-bottom microplate

Fluorescence microplate reader with excitation/emission wavelengths of ~465/535 nm

Procedure:

Compound Preparation: Prepare a stock solution of CP 524515 in DMSO. Perform serial

dilutions in CETP Assay Buffer to obtain a range of desired concentrations.

Assay Setup:

In a 96-well plate, add the CETP source to each well (except for the blank).

Add the serially diluted CP 524515 solutions to the respective wells. Include a vehicle

control (DMSO) and a positive control inhibitor if available.

Add a "blank" well containing only assay buffer.

Pre-incubation: Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to

interact with CETP.

Reaction Initiation: Prepare a reaction mix containing the Donor and Acceptor molecules

according to the kit manufacturer's instructions. Add the reaction mix to all wells to initiate the

reaction.

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity in

kinetic mode at 37°C for 60-120 minutes.

Data Analysis:
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Subtract the blank fluorescence from all other readings.

Calculate the rate of the reaction (slope of the linear portion of the kinetic curve) for each

concentration.

Determine the percent inhibition relative to the vehicle control.

Plot the percent inhibition against the logarithm of the CP 524515 concentration and fit the

data to a four-parameter logistic equation to determine the IC₅₀ value.
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Caption: Workflow for the in vitro CETP inhibition assay.
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Analytical Method: High-Performance Liquid
Chromatography (HPLC)
A validated HPLC method is essential for determining the purity of CP 524515 and for its

quantification in various matrices. While a specific validated method for CP 524515 is not

publicly available, a general reverse-phase HPLC method can be developed and validated.

Instrumentation:

HPLC system with a UV detector

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Data acquisition and processing software

Suggested Starting Conditions (to be optimized):

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid or

formic acid).

Gradient: Start with a lower concentration of acetonitrile and gradually increase to elute the

compound. A typical gradient might be 30-90% acetonitrile over 15 minutes.

Flow Rate: 1.0 mL/min

Column Temperature: 30°C

Detection Wavelength: Based on the UV spectrum of CP 524515 (likely in the range of 220-

280 nm).

Injection Volume: 10 µL

Method Validation Parameters (according to ICH guidelines):

Specificity: Ensure no interference from impurities or degradation products.

Linearity: Establish a linear relationship between concentration and peak area over a defined

range.
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Accuracy: Determine the closeness of the measured value to the true value (recovery

studies).

Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest

concentration that can be reliably detected and quantified.

Robustness: Evaluate the effect of small, deliberate variations in method parameters.

Safety Information
CP 524515 should be handled by qualified professionals in a laboratory setting. Appropriate

personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be

worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the

supplier.

Conclusion
CP 524515 is a valuable research tool for studying CETP inhibition and its effects on lipid

metabolism. This technical guide provides a foundation of its chemical properties and relevant

experimental protocols to aid researchers in their investigations. Further studies are warranted

to fully elucidate its therapeutic potential and to develop robust and scalable synthetic routes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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